
3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group
作用机制
Target of Action
The compound, also known as Amitraz , primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone release.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters and triggers a response. Additionally, Amitraz inhibits the activity of monoamine oxidases and prostaglandin synthesis , enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to a cascade of biochemical reactions. This results in overexcitation in the nervous system of insects, leading to their paralysis and death . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the overexcitation effect. The inhibition of prostaglandin synthesis disrupts the production of inflammatory mediators, contributing to the compound’s insecticidal properties .
Pharmacokinetics
Its volatility and insolubility in water
Result of Action
The primary result of Amitraz’s action is the paralysis and death of insects . This is due to the overexcitation caused by its agonistic action on alpha-adrenergic and octopamine receptors and its inhibitory effect on monoamine oxidases and prostaglandin synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Amitraz. For instance, its volatility means that it can be easily dispersed in the environment, potentially affecting a wide range of insects. Its insolubility in water may limit its distribution in aquatic environments . Furthermore, the development of resistance to Amitraz has been reported in some insects, likely driven by overuse and off-label use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives. For this compound, 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxylic acid is a common intermediate.
Substitution with 2,4-Dimethylphenyl Group:
Final Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be done using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-(2,4-Dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its pyrazole ring is a common motif in many bioactive molecules, and the presence of the 2,4-dimethylphenyl group can enhance its binding affinity and specificity towards biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
相似化合物的比较
Similar Compounds
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group on the pyrazole ring.
3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Carboxylic acid group is positioned differently on the pyrazole ring.
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness
The presence of both the 2,4-dimethylphenyl group and the carboxylic acid group in 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid provides a unique combination of steric and electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
属性
IUPAC Name |
5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQYAAJWHZGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
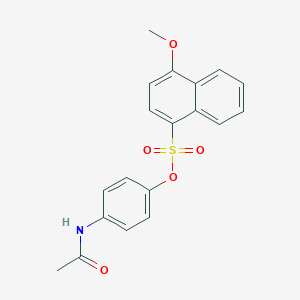
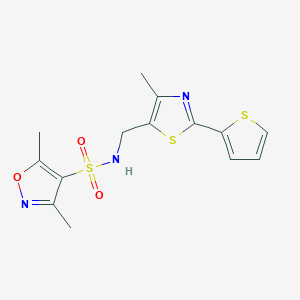
![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)
![ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2450948.png)
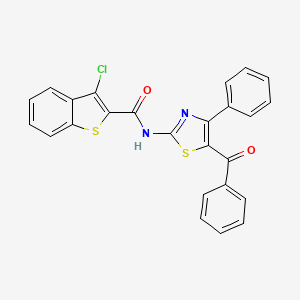
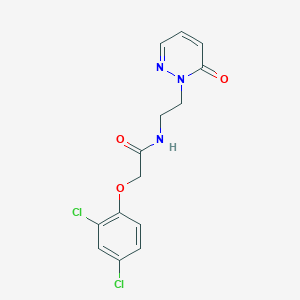
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)
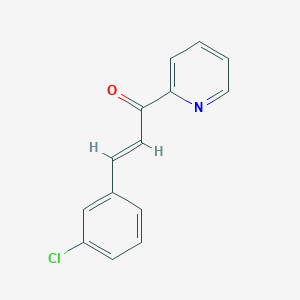
![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)
![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)
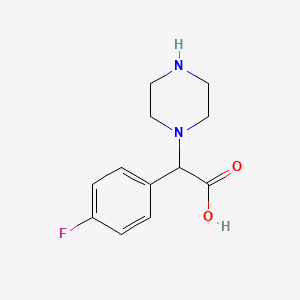
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
